molecular formula C21H25N3O2S B6905486 N-(1-phenylcyclobutyl)-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]acetamide

N-(1-phenylcyclobutyl)-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]acetamide

Cat. No.: B6905486
M. Wt: 383.5 g/mol
InChI Key: YTCCDGMYIPHWQM-UHFFFAOYSA-N
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Description

N-(1-phenylcyclobutyl)-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]acetamide is a complex organic compound that features a cyclobutyl ring, a phenyl group, a thiophene ring, and a piperazine moiety

Properties

IUPAC Name

N-(1-phenylcyclobutyl)-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S/c25-19(22-21(9-5-10-21)17-6-2-1-3-7-17)16-23-11-13-24(14-12-23)20(26)18-8-4-15-27-18/h1-4,6-8,15H,5,9-14,16H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCCDGMYIPHWQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=CC=C2)NC(=O)CN3CCN(CC3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenylcyclobutyl)-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]acetamide typically involves multiple steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a Paal-Knorr synthesis.

    Formation of the Piperazine Moiety: The piperazine ring can be synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide.

    Final Coupling: The final compound can be obtained by coupling the intermediate products through amide bond formation using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using reagents like m-CPBA.

    Reduction: Reduction reactions can occur at the carbonyl group using reagents like LiAlH4.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: m-CPBA, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development: The compound can be investigated for its potential as a pharmaceutical agent due to its unique structure.

Medicine

    Therapeutic Agents:

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-phenylcyclobutyl)-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-phenylcyclobutyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide
  • N-(1-phenylcyclobutyl)-2-[4-(pyrrole-2-carbonyl)piperazin-1-yl]acetamide

Uniqueness

N-(1-phenylcyclobutyl)-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]acetamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to its analogs with furan or pyrrole rings.

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